Cas no 1066-12-2 (Coenzyme A, S-(2E)-2-dodecenoate)

Coenzyme A, S-(2E)-2-dodecenoate is a specialized acyl-CoA derivative featuring a 12-carbon unsaturated fatty acid moiety with a trans double bond at the C2 position. This compound serves as a key intermediate in fatty acid metabolism, particularly in β-oxidation pathways, where it undergoes enzymatic processing to yield acetyl-CoA and shorter-chain acyl-CoA products. Its structural specificity makes it valuable for studying enzyme kinetics, substrate specificity, and metabolic regulation in biochemical research. The (2E)-configuration of the dodecenoyl group ensures compatibility with acyl-CoA dehydrogenases and other enzymes involved in unsaturated fatty acid degradation. This compound is typically utilized in vitro for mechanistic studies of lipid metabolism and related enzymatic assays.
Coenzyme A, S-(2E)-2-dodecenoate structure
1066-12-2 structure
商品名:Coenzyme A, S-(2E)-2-dodecenoate
CAS番号:1066-12-2
MF:C33H56N7O17P3S
メガワット:947.820840000001
CID:117393
PubChem ID:439947

Coenzyme A, S-(2E)-2-dodecenoate 化学的及び物理的性質

名前と識別子

    • Coenzyme A,S-(2E)-2-dodecenoate
    • (2E)-Dodecenoyl-CoA
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] do
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dodec-2-enethioate
    • trans-Δ2,3-Dodecenoyl-CoA
    • trans-2- Dodecenoylcoenzyme A
    • Dodec-2-trans-enoyl-CoA
    • Coenzyme A, S-trans-2-dodecenoate (7CI)
    • Coenzyme A, S-2-dodecenoate, (E)- (8CI)
    • Coenzyme A, S-(2E)-2-dodecenoate
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate
    • 1066-12-2
    • CTK4A4669
    • IRFYVBULXZMEDE-IIZVUBDFSA-N
    • DTXSID90331456
    • Coenzyme A, S-trans-2-dodecenoate (7CI)
    • Dodec-2-trans-enoyl-CoA
    • trans-2-Dodecenoylcoenzyme A
    • trans-Δ2,3-Dodecenoyl-CoA
    • 2-trans-Dodecenoyl-Co A
    • インチ: InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12+/t22-,26-,27-,28?,32-/m1/s1
    • InChIKey: IRFYVBULXZMEDE-XCFIPPSPSA-N
    • ほほえんだ: CCCCCCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 947.26698
  • どういたいしつりょう: 947.267
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 22
  • 重原子数: 61
  • 回転可能化学結合数: 29
  • 複雑さ: 1600
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 389Ų

じっけんとくせい

  • PSA: 363.63
  • LogP: 4.62340

Coenzyme A, S-(2E)-2-dodecenoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5661-5MG
2-trans-Dodecenoyl-Co A
1066-12-2 >86.0%(HPLC)
5mg
¥790.00 2024-04-18
eNovation Chemicals LLC
Y1248550-25mg
Coenzyme A,S-(2E)-2-dodecenoate
1066-12-2 86%
25mg
$880 2023-05-17
eNovation Chemicals LLC
Y1248550-5mg
Coenzyme A,S-(2E)-2-dodecenoate
1066-12-2 86%
5mg
$170 2025-02-19
abcr
AB568240-25mg
2-trans-Dodecenoyl-Co A, 86%; .
1066-12-2 86%
25mg
€827.00 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5661-5mg
Coenzyme A, S-(2E)-2-dodecenoate
1066-12-2 86.0%(LC)
5mg
¥790.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D918334-5mg
2-trans-Dodecenoyl-Co A
1066-12-2 >86.0%(LC)
5mg
¥1,941.00 2022-01-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5661-25MG
2-trans-Dodecenoyl-Co A
1066-12-2 >86.0%(HPLC)
25mg
¥2990.00 2024-04-18
eNovation Chemicals LLC
Y1248550-5mg
Coenzyme A,S-(2E)-2-dodecenoate
1066-12-2 86%
5mg
$170 2025-02-22
eNovation Chemicals LLC
Y1248550-5mg
Coenzyme A,S-(2E)-2-dodecenoate
1066-12-2 86%
5mg
$265 2024-06-07
abcr
AB568240-5mg
2-trans-Dodecenoyl-Co A, 86%; .
1066-12-2 86%
5mg
€290.60 2024-08-02

Coenzyme A, S-(2E)-2-dodecenoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1
リファレンス
Structure of the Yersinia pestis FabV enoyl-ACP reductase and its interaction with two 2-pyridone inhibitors
By Hirschbeck, Maria W. et al, Structure (Oxford, 2012, 20(1), 89-100

ごうせいかいろ 2

はんのうじょうけん
1.1R:Et3N, R:ClCO2Et, S:Et2O, overnight, rt
1.2R:Disodium carbonate, S:EtOH, S:AcOEt, rt
リファレンス
Roles of tyrosine 158 and lysine 165 in the catalytic mechanism of InhA, the enoyl-ACP reductase from Mycobacterium tuberculosis
By Parikh, Sapan et al, Biochemistry, 1999, 38(41), 13623-13634

ごうせいかいろ 3

はんのうじょうけん
1.1R:Et3N, S:CH2Cl2, 30 min, rt; rt → 4°C
1.2R:ClCO2Et, 2 h, 4°C
1.3R:KHCO3, S:H2O, S:DMF, 10 min, rt, pH 7.4
1.4R:HCO2H, pH 3-4
リファレンス
Biochemical and Structural Characterization of the trans-Enoyl-CoA Reductase from Treponema denticola
By Bond-Watts, Brooks B. et al, Biochemistry, 2012, 51(34), 6827-6837

ごうせいかいろ 4

はんのうじょうけん
1.1
2.1R:Tris buffer, S:H2O, S:THF, pH 8.7
3.1R:Coenzyme II, reduced, R:C:331767-07-8, S:H2O, 25°C, pH 7
リファレンス
Rv3389C from Mycobacterium tuberculosis, a member of the (R)-specific hydratase/dehydratase family
By Sacco, Emmanuelle et al, Biochimica et Biophysica Acta, 2007, 1774(2), 303-311

Coenzyme A, S-(2E)-2-dodecenoate Raw materials

Coenzyme A, S-(2E)-2-dodecenoate Preparation Products

Coenzyme A, S-(2E)-2-dodecenoate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1066-12-2)Coenzyme A, S-(2E)-2-dodecenoate
A1012320
清らかである:99%/99%
はかる:5mg/25mg
価格 ($):172.0/490.0